molecular formula C9H11NO4 B1253760 beta-Hydroxytyrosine

beta-Hydroxytyrosine

Cat. No.: B1253760
M. Wt: 197.19 g/mol
InChI Key: RKCRKDKQUDBXAU-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Hydroxytyrosine, more commonly known in research literature as hydroxytyrosol, is a potent phenolic compound originally identified in olive fruit and oil, serving as a critical molecule for investigating cellular oxidative stress and inflammatory pathways. Its exceptional research value stems from its powerful antioxidant capacity, which surpasses that of reference antioxidants like vitamin C and vitamin E in some assay systems, primarily due to the ortho-dihydroxy (catechol) group in its chemical structure . This reagent is extensively used to study mechanisms against oxidative damage, including the direct scavenging of free radicals such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), chelation of pro-oxidant metal ions, and the modulation of key cellular signaling pathways like the Nrf2 antioxidant system . In the field of cancer research, hydroxytyrosol has demonstrated promising antiproliferative activity in preclinical models, where it is investigated for its ability to induce cell cycle arrest and promote apoptosis in various cancer cell lines, including those for colon and breast cancer, potentially through mechanisms involving the downregulation of cyclin D1 . Its potent anti-inflammatory properties are another major area of investigation; studies focus on its capacity to inhibit the NF-κβ signaling pathway, leading to the downregulation of pivotal inflammatory cytokines and mediators such as TNF-α, IL-6, IL-1β, VCAM-1, and ICAM-1 . Furthermore, its neuroprotective potential is a rapidly growing research avenue, with evidence indicating that hydroxytyrosol can cross the blood-brain barrier, mitigate oxidative stress in neural models, and reduce features associated with Alzheimer's disease pathology, such as Aβ plaque aggregation and tau protein toxicity . Researchers also utilize this compound to explore cardioprotection, as it has been shown to inhibit LDL oxidation and vascular smooth muscle cell proliferation, and to enhance endothelial function .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-7(9(13)14)8(12)5-1-3-6(11)4-2-5/h1-4,7-8,11-12H,10H2,(H,13,14)/t7-,8?/m0/s1

InChI Key

RKCRKDKQUDBXAU-JAMMHHFISA-N

SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=CC=C1C([C@@H](C(=O)O)N)O)O

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)O)O

Synonyms

3 Hydroxy DL tyrosine
3,4 Dihydroxyphenylalanine
3,4-Dihydroxyphenylalanine
3-Hydroxy-DL-tyrosine
beta Hydroxytyrosine
beta-Hydroxytyrosine
Dihydroxyphenylalanine
Dihydroxyphenylalanine Hydrochloride, (2:1)
Dopa

Origin of Product

United States

Scientific Research Applications

Biocatalysis and Synthetic Chemistry

Beta-hydroxytyrosine serves as an important building block in the synthesis of various bioactive compounds. Recent studies have demonstrated the utility of enzymes such as l-threonine transaldolase (ObiH) in the selective synthesis of beta-hydroxy-alpha-amino acids, including this compound. These biocatalytic processes allow for the generation of diverse compounds from readily available starting materials, facilitating the development of pharmaceuticals and other bioactive molecules.

Case Study: Enzymatic Synthesis

A study highlighted the ability of ObiH to catalyze reactions with a variety of aldehydes, yielding this compound derivatives with significant functional group diversity. The process was scalable and operationally simple, making it an attractive method for synthetic chemists looking to produce complex molecules efficiently .

Substrate Product Yield
Pivaloyl-protected 4-hydroxybenzaldehydeProtected this compound25%
Trifluoromethylsulfonyl protected aldehydeTriflated this compound22%

Pharmaceutical Applications

This compound has been identified as a crucial component in the biosynthesis of glycopeptide antibiotics, such as balhimycin. Research has shown that it plays a significant role in the production of these antibiotics, which are essential for treating infections caused by resistant bacteria. The incorporation of this compound into antibiotic structures enhances their efficacy and stability .

Case Study: Balhimycin Production

In experiments with Amycolatopsis balhimycina, researchers found that the absence of this compound led to a failure in antibiotic production. Supplementation with this compound restored antibiotic synthesis, confirming its essential role in glycopeptide biosynthesis .

Potential Therapeutic Effects

Recent studies have suggested that this compound may exhibit various biological activities that could be harnessed for therapeutic purposes. For instance, its derivatives have shown promise in modulating pathways involved in cancer progression and neuroprotection.

Case Study: Cytotoxicity Studies

Research conducted on derivatives of this compound demonstrated cytotoxic effects against several cancer cell lines, indicating potential applications in cancer therapy. For example, compounds derived from this compound exhibited significant activity against HepG2 cells, suggesting their utility as anticancer agents .

Natural Product Synthesis

This compound is also important in the synthesis of natural products derived from plants and other organisms. Its structural features make it an attractive candidate for creating novel compounds with bioactive properties.

Case Study: Natural Product Derivatives

Studies on plant-derived terpenoids have indicated that incorporating this compound into their structures can enhance their bioactivity and therapeutic potential. This highlights the importance of this compound in natural product chemistry and its role in developing new medicinal compounds .

Preparation Methods

Sharpless Aminohydroxylation for syn-β-Hydroxytyrosine

The Sharpless asymmetric aminohydroxylation (AAH) enables efficient syn-β-HT synthesis. Using cinnamate derivatives, this method installs both amino and hydroxyl groups in a single step (Fig. 1A).

Reaction Conditions :

  • Substrate : Methyl (E)-3-(4-benzyloxyphenyl)acrylate

  • Catalyst : OsO₄ (0.2 eq), (DHQ)₂PHAL (0.1 eq)

  • Oxidant : N-Chlorosuccinimide (1.5 eq)

  • Solvent : tert-Butanol/H₂O (4:1)

  • Yield : 89%

The syn diastereomer predominates (>95:5 dr), with enantiomeric excess (ee) exceeding 98% after chiral HPLC. Deprotection via 4N HCl/dioxane (30 min, 0°C) furnishes free β-HT without epimerization.

AD-Mix-Mediated Oxidation for anti-β-Hydroxytyrosine

Anti-β-HT synthesis employs AD-mix-β (OsO₄, (DHQD)₂PYR) to oxidize cinnamates to diols, followed by Mitsunobu amination (Fig. 1B).

Key Steps :

  • Dihydroxylation : 4-Benzyloxycinnamate → vicinal diol (72% yield, 94% ee)

  • Amination : Diol + HN₃ → β-azido alcohol (DIAD, PPh₃, 65% yield)

  • Reduction : Azide → amine (H₂, Pd/C, quantitative)

This route achieves 68% overall yield for (2S,3R)-β-HT, though Mitsunobu conditions risk racemization.

Biocatalytic Methods Using Transaldolases

ObiH-Catalyzed Aldol Reactions

The l-threonine transaldolase ObiH catalyzes aldol additions between glycine and aromatic aldehydes, yielding β-HT derivatives (Table 1).

Optimized Conditions :

  • Enzyme : Purified ObiH (20 mg/mL)

  • Substrates : Glycine (50 mM), 4-hydroxybenzaldehyde (100 mM)

  • Cofactors : Pyridoxal phosphate (0.1 mM), l-Thr (10 mM)

  • Yield : 59% (pyridine-2-yl-serine), 10:1 dr

Whole-cell systems (E. coli BL21-ObiH) reduce costs but exhibit lower yields (23–34%) due to aldehyde toxicity.

Diastereoselectivity Challenges

ObiH’s initial selectivity (20:1 dr) diminishes at >50% conversion due to product re-entry into the catalytic cycle. Kinetic modeling suggests competitive binding of β-HT and glycine, necessitating reaction quenching at 40–50% conversion for optimal dr.

Stereoselective Synthesis and Protecting Group Strategies

Nickel-Catalyzed Additions

(Me₃P)₂NiCl₂ catalyzes anti-selective additions of glycolate esters to N-acyliminium ions (Fig. 2).

Representative Protocol :

  • Substrate : N-Acetyl-α,β-dehydrotyrosine methyl ester

  • Catalyst : (Me₃P)₂NiCl₂ (5 mol%)

  • Additive : TESOTf (1.5 eq), 2,6-lutidine (1.5 eq)

  • Yield : 76%, dr >95:5

This method accommodates electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) but fails with aliphatic variants.

Deprotection Techniques

Acid-labile groups (e.g., tert-butyl, trityl) require tailored deprotection:

Protecting GroupConditionsYield (%)
Boc4N HCl/dioxane, 0°C, 30 min95
FmocPiperidine/DMF, 2 h89
AllocPd(PPh₃)₄, PhSiH₃, THF91

Boc deprotection proves most efficient for β-HT, minimizing side reactions.

Biosynthetic Pathways in Microbial Systems

Precursor-Directed Biosynthesis

Feeding 3-chloro-β-HT to ΔoxyD mutants restores balhimycin titers (85% vs. wild-type), confirming late-stage chlorination. However, non-chlorinated β-HT supplementation yields des-chloro balhimycin, underscoring OxyD’s substrate specificity.

Comparative Analysis of Synthesis Methods

MethodYield (%)Diastereoselectivity (dr)ScalabilityProsCons
Sharpless AAH76–89>95:5ModerateHigh ee, one-stepToxic OsO₄, costly ligands
ObiH Transaldolase23–5910:1–20:1HighGreen chemistry, broad substrate scopeLow yields in whole-cell systems
Nickel Catalysis76>95:5HighAnti selectivity, gram-scaleLimited to electron-deficient aldehydes
BiosynthesisN/AN/ALowNo protecting groups neededRequires genetic engineering

Biocatalytic routes excel in sustainability but lag in cost-effectiveness, whereas chemical methods offer reproducibility at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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beta-Hydroxytyrosine

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